(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid
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Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromophenyl group, and an acetic acid moiety. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the acetic acid moiety.
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane.
Introduction of the Bromophenyl Group: The protected amino acid is then subjected to a substitution reaction with a bromophenyl derivative. This step often requires a palladium catalyst and a suitable ligand to facilitate the coupling reaction.
Formation of the Acetic Acid Moiety: The final step involves the hydrolysis of the ester group to form the acetic acid moiety. This is typically achieved using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions in the presence of ligands like triphenylphosphine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the Fmoc group allows it to act as a protecting group in peptide synthesis, preventing unwanted side reactions. Additionally, the bromophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific halogen interactions and enhanced binding affinity.
Properties
Molecular Formula |
C23H18BrNO4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H18BrNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
YZEMVMPFMBPCHY-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
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